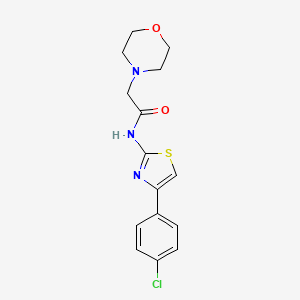
2,2-Dimethylchroman-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylchroman-4-carbaldehyde is a chemical compound belonging to the chroman family, characterized by a chroman ring structure with a dimethyl substitution at the 2-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylchroman-4-carbaldehyde typically involves the condensation of 2,2-dimethylchroman-4-one with appropriate aldehyde precursors. One common method is the Claisen-Schmidt condensation, where 2,2-dimethylchroman-4-one reacts with aromatic aldehydes in the presence of a base such as potassium hydroxide in ethanol . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and other advanced techniques can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylchroman-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated chroman derivatives.
Scientific Research Applications
2,2-Dimethylchroman-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dimethylchroman-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism . In medicinal applications, it may exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Chroman-4-one: Lacks the dimethyl substitution and aldehyde group but shares the chroman ring structure.
2,2-Dimethylchroman-4-one: Similar structure but without the aldehyde group.
Chroman-4-carbaldehyde: Similar structure but without the dimethyl substitution.
Uniqueness: 2,2-Dimethylchroman-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Properties
CAS No. |
93193-94-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)14-12/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
DWJFKQLDRJLDNR-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2O1)C=O)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-](/img/structure/B3058892.png)






